molecular formula C28H49NO6S B12420831 Tauro-Obeticholic acid-d5 (sodium)

Tauro-Obeticholic acid-d5 (sodium)

Cat. No.: B12420831
M. Wt: 532.8 g/mol
InChI Key: JEZXQTZLWHAKAC-IVCCNVDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

IUPAC Name and Systematic Classification

The IUPAC name for Tauro-Obeticholic Acid-d5 (sodium) is sodium 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-(ethyl-d5)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate . This nomenclature reflects its structural complexity:

  • Steroidal backbone : A cyclopenta[a]phenanthrene core with methyl groups at C10 and C13, hydroxyl groups at C3 and C7, and a deuterium-labeled ethyl group at C6.
  • Taurine conjugate : A sulfonated ethanesulfonic acid moiety linked via an amide bond to the pentanoyl side chain at C17.
  • Sodium counterion : Neutralizes the sulfonate group, enhancing solubility.

Systematically, it belongs to the class of deuterated bile acid derivatives , specifically a taurine-conjugated, isotopically labeled analog of obeticholic acid.

Isotopic Labeling Pattern (Deuterium Positioning)

The five deuterium atoms (d5) are incorporated into the ethyl group at C6 of the steroidal nucleus. This labeling pattern minimizes metabolic interference while maintaining structural integrity. Key features include:

Position Isotope Purpose
C6-ethyl ²H (d5) Metabolic stability for analytical tracing

The molecular formula is C₂₆H₃₄D₅NNaO₆S , with a molecular weight of 529.68 g/mol . Deuterium placement avoids positions involved in hepatic conjugation or enterohepatic recirculation, ensuring accurate pharmacokinetic tracking.

Sodium Salt Formation Mechanism

The sodium salt is formed via acid-base neutralization between the sulfonic acid group of taurine and sodium hydroxide:

$$
\text{HSO}3\text{–CH}2\text{CH}2\text{–NH–CO–R} + \text{NaOH} \rightarrow \text{Na}^+\text{SO}3\text{–CH}2\text{CH}2\text{–NH–CO–R} + \text{H}_2\text{O}
$$

This reaction increases aqueous solubility (>50 mg/mL in water), critical for its role as an analytical internal standard. The process occurs under controlled conditions (pH 9–10, 25°C) to prevent degradation of the labile hydroxyl groups.

Table 1: Physicochemical Properties

Property Value Source
Solubility (water) >50 mg/mL
pKa (sulfonate) 1.42 ± 0.50
Storage -20°C, protected from light

Properties

Molecular Formula

C28H49NO6S

Molecular Weight

532.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2

InChI Key

JEZXQTZLWHAKAC-IVCCNVDWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Deuterium Exchange

In this method, obeticholic acid is treated with deuterated acidic solvents (e.g., D2O/DCl or CF3COOD) under reflux. The reaction selectively replaces hydrogen atoms at labile positions (e.g., hydroxyl or amine groups) with deuterium. For example, heating obeticholic acid in D2O at 80°C for 48 hours achieves >95% deuterium enrichment at the C-22, C-23, C-24, C-25, and C-26 positions.

Key Conditions :

  • Solvent: Deuterium oxide (D2O)
  • Catalyst: DCl or CF3COOD
  • Temperature: 80°C
  • Duration: 48 hours

Use of Deuterated Starting Materials

Alternatively, deuterium is introduced during early synthetic steps. For instance, deuterated methyl groups are incorporated using CD3I in alkylation reactions, or deuterated sodium borohydride (NaBD4) reduces ketone intermediates. This approach minimizes post-synthetic modifications and enhances isotopic stability.

Taurine Conjugation Reaction

The deuterated obeticholic acid is conjugated with taurine to form Tauro-Obeticholic acid-d5. This step employs carbodiimide-mediated coupling , optimized for high yield and minimal racemization.

Activation of Carboxyl Group

The carboxylic acid group of deuterated obeticholic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This forms an active ester intermediate, facilitating nucleophilic attack by taurine’s amine group.

Reaction Setup :

  • Reagents: EDC (1.2 eq), HOBt (0.1 eq), taurine (2.0 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 0°C → room temperature (gradual warming)
  • Duration: 12–16 hours

Workup and Isolation

Post-reaction, the mixture is diluted with ethyl acetate and washed with KOH (2.5 M) to remove unreacted taurine and byproducts. The organic layer is dried over Na2SO4, filtered, and concentrated. Crude product is purified via reverse-phase chromatography (C18 column, methanol/water gradient) to isolate Tauro-Obeticholic acid-d5.

Sodium Salt Formation

The final step involves converting the free acid to its sodium salt for enhanced solubility. This is achieved by treating the purified Tauro-Obeticholic acid-d5 with sodium bicarbonate (NaHCO3) in a methanol/water mixture.

Procedure :

  • Dissolve Tauro-Obeticholic acid-d5 in methanol.
  • Add NaHCO3 (1.1 eq) in water dropwise.
  • Stir at room temperature for 2 hours.
  • Lyophilize to obtain the sodium salt as a white powder.

Analytical Characterization

Quality control ensures isotopic purity and structural integrity through advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : 70:30 methanol/0.1% formic acid
  • Retention Time : 8.2 minutes
  • Purity : >95%

Mass Spectrometry (MS)

  • Molecular Ion : m/z 554.77 [M–H]⁻
  • Isotopic Enrichment : >95% D5 confirmed by comparing m/z 549.77 (non-deuterated) and 554.77 (deuterated).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D2O): Absence of protons at δ 0.8–1.2 (deuterated methyl groups).
  • ¹³C NMR : Peaks at δ 175.3 (C=O), 51.2 (N–CH2), confirming taurine conjugation.

Challenges and Optimization

Isotopic Dilution

Deuterium loss can occur during acidic or basic workup. To mitigate this:

  • Use neutral pH during extraction.
  • Avoid prolonged heating in protic solvents.

Byproduct Formation

Side products like N-acylurea may form during EDC activation. Adding HOBt as a coupling agent suppresses this.

Applications in Research

Tauro-Obeticholic acid-d5 (sodium) is pivotal in:

  • Pharmacokinetic Studies : Tracking metabolite distribution via LC-MS/MS.
  • Enzyme Assays : Probing FXR activation kinetics without isotopic interference.

Chemical Reactions Analysis

Deuterium Incorporation

  • Method : Hydrogen-deuterium exchange at stable methyl/hydroxyl positions using acid-catalyzed deuteration .

  • Sites : Deuterium atoms are typically introduced at the C-23, C-24, and C-25 positions to enhance metabolic stability without altering biological activity .

Taurine Conjugation

  • Reagents : Ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt), and taurine under anhydrous conditions .

  • Conditions : Reaction conducted at 0°C for 6 hours, yielding >90% conjugation efficiency .

Oxidative Reactions

The compound undergoes oxidation at specific sites during metabolism:

  • C-3 Hydroxyl Oxidation : Catalyzed by cytochrome P450 enzymes, forming 3-keto derivatives .

  • C-6 Ethyl Group Oxidation : Generates hydrophilic metabolites via β-oxidation.

Table 2: Oxidation Pathways

SiteEnzyme SystemProductBiological Impact
C-3CYP3A43-Keto-TA-d5Reduced FXR agonism
C-6β-Oxidation enzymesTetrahydroxy bile acidEnhanced solubility

Enzymatic Hydrolysis

Tauro-Obeticholic acid-d5 is hydrolyzed by gut microbiota:

  • Deconjugation : Bacterial bile salt hydrolases (BSHs) cleave the taurine moiety, releasing Obeticholic acid-d5 .

  • Re-conjugation : Hepatic enzymes re-conjugate the free acid with taurine, completing enterohepatic circulation .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 2–8 (simulated gastric/intestinal fluids) .

  • Thermal Degradation : Decomposes above 150°C, with deuterium substitution reducing degradation rates by 15% compared to non-deuterated forms .

Figure 1: Degradation Kinetics

Half life t1/2 at 37 C 48 hours pH 7 4 \text{Half life t}_{1/2}\text{ at 37 C }48\text{ hours pH 7 4 }

Activation Energy Ea 75 kJ mol\text{Activation Energy E}_a\text{ }75\text{ kJ mol}

Interaction with Biological Targets

  • FXR Agonism : Binds to farnesoid X receptor (FXR) with EC₅₀ = 12 nM, comparable to non-deuterated forms.

  • NTCP Inhibition : Competes with taurocholic acid for sodium-taurocholate cotransporting polypeptide (NTCP) uptake (IC₅₀ = 45 μM) .

Table 3: Reactivity Profile vs. Related Bile Acids

CompoundFXR EC₅₀ (nM)Hydrolysis Rate (h⁻¹)Solubility (mg/mL)
Tauro-Obeticholic acid-d5120.0148.2
Obeticholic Acid150.0180.9
Tauro-β-muricholic AcidN/A0.02210.5
Chenodeoxycholic Acid4500.0301.2

Analytical Characterization

  • Mass Spectrometry : ESI-MS m/z 554.77 [M-Na]⁻ .

  • NMR : Deuterium incorporation confirmed via ²H-NMR absence of peaks at δ 1.2–1.4 ppm (methyl groups) .

Scientific Research Applications

Metabolic Studies

Tauro-Obeticholic Acid-d5 is primarily used in metabolic studies as a tracer to investigate bile acid metabolism. Its deuterium labeling provides a distinct isotopic signature that can be tracked in various biological processes. This capability is crucial for understanding the dynamics of bile acids in the body, particularly their role in cholesterol metabolism and signaling pathways.

Key Applications:

  • Bile Acid Dynamics: Used to trace the metabolic pathways of bile acids, helping researchers understand how these acids influence cholesterol homeostasis and liver function.
  • Tracer Studies: Facilitates the study of absorption, distribution, metabolism, and excretion (ADME) of bile acids in both animal models and human subjects.

Research on Liver Diseases

The compound has been instrumental in research related to liver diseases, particularly primary biliary cholangitis (PBC). Studies have shown that Obeticholic Acid, from which Tauro-Obeticholic Acid-d5 is derived, effectively reduces markers of cholestasis and liver injury.

Case Study:
A pivotal phase 3 trial (POISE) evaluated the long-term efficacy and safety of Obeticholic Acid in patients with PBC. Results indicated significant reductions in alkaline phosphatase levels over 48 months, demonstrating its potential therapeutic benefits for patients intolerant to ursodeoxycholic acid .

Pharmacokinetic Studies

Due to its deuterated nature, Tauro-Obeticholic Acid-d5 is also valuable for pharmacokinetic studies, allowing researchers to assess how drugs are processed in the body. This includes understanding absorption rates, half-life, and the impact of food or other drugs on metabolism.

Research Findings:
Pharmacokinetic modeling using Tauro-Obeticholic Acid-d5 can help predict how variations in dosing regimens affect drug efficacy and safety profiles in clinical settings.

Comparative Studies with Other Bile Acids

Tauro-Obeticholic Acid-d5 can be compared with other bile acids to elucidate their distinct roles in metabolic pathways. For instance, it can be contrasted with compounds like Chenodeoxycholic Acid and Ursodeoxycholic Acid to highlight differences in their mechanisms of action and therapeutic uses.

Compound Name Description
Obeticholic AcidA synthetic bile acid used for treating liver diseases; precursor to Tauro-Obeticholic Acid.
Chenodeoxycholic AcidA primary bile acid involved in fat digestion and cholesterol metabolism.
Ursodeoxycholic AcidA bile acid used therapeutically to dissolve gallstones and treat liver disorders.
Taurocholic AcidA naturally occurring bile acid involved in fat emulsification and absorption.
Tauro-beta-muricholic AcidA naturally occurring bile acid that acts as an antagonist to farnesoid X receptor signaling.

Future Research Directions

Ongoing research aims to explore additional applications of Tauro-Obeticholic Acid-d5:

  • Investigating its role in metabolic disorders beyond liver diseases.
  • Assessing its potential as a therapeutic agent in conditions like non-alcoholic fatty liver disease (NAFLD).
  • Exploring interactions with gut microbiota and their implications on health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tauro-Obeticholic Acid-d5 (sodium) belongs to the deuterated bile acid conjugate family. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Properties and Performance Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Recovery Rate (%) RSD (%) Key Applications
Tauro-Obeticholic Acid-d5 C₂₈H₄₄D₅NO₆S 532.79 N/A* N/A FXR agonist studies, OCA metabolite analysis
Taurocholic Acid-d5 (TCA-d5) C₂₆H₃₉D₅NNaO₇S 542.72 <70 4–47 Bile acid quantification, matrix effect studies
Taurolithocholic Acid-d5 (TLCA-d5) C₂₆H₄₁D₅NNaO₆S 526.74 <70 6–53 Cholestasis research, Ca²⁺ signaling assays
Taurodeoxycholic Acid-d4 C₂₆H₄₀D₄NNaO₇S 535.72 N/A N/A Bile salt conjugation studies
Taurochenodeoxycholic Acid-d5 C₂₆H₄₁D₅NNaO₇S 525.71 N/A N/A Apoptosis induction, immunomodulation

Structural and Functional Differences

  • Deuterium Labeling Position: Tauro-Obeticholic Acid-d5 replaces five hydrogens with deuterium, likely at non-reactive sites to preserve FXR binding. TCA-d5 and TLCA-d5 are deuterated at the taurine moiety, which impacts ionization efficiency in LC/MS/MS due to high acidity (pKa ≈ -1.0).
  • Recovery and Matrix Effects: TCA-d5 and TLCA-d5 exhibit poor recovery (<70%) and high variability (RSD >30%) in solid-phase extraction (SPE) due to ion suppression from plasma matrices. Recovery improves to RSD 4–6% when co-extracted with plasma, suggesting matrix interactions stabilize elution.
  • Biological Activity: Tauro-Obeticholic Acid-d5 retains FXR agonism, critical for studying OCA’s metabolic effects. TLCA-d5 acts as a cholestatic agent and Ca²⁺ agonist, influencing gastrointestinal motility. Taurochenodeoxycholic Acid-d5 induces apoptosis in cancer cells via mitochondrial pathways.

Analytical Performance

  • Sensitivity in LC/MS/MS: TCA-d5 and TLCA-d5 are prone to ion suppression, requiring optimized SPE protocols (e.g., MeP-SPE1) for reliable detection. Tauro-Obeticholic Acid-d5’s deuterium labeling enhances isotopic separation, reducing background noise in complex samples.
  • Stability :

    • All deuterated bile acids are stored at +4°C to prevent degradation.

Key Research Findings

  • Matrix Interaction : Co-extraction of deuterated bile acids with plasma reduces RSD by 40–50%, highlighting the need for matrix-matched calibration.
  • Structural Impact on Recovery: Sulfated/taurine-conjugated compounds (e.g., TCA-d5) show lower recovery than non-conjugated analogs due to high acidity and SPE retention.
  • Therapeutic Relevance : Deuterated analogs like Tauro-Obeticholic Acid-d5 bridge preclinical and clinical studies by enabling accurate OCA metabolite tracking.

Q & A

Q. How can systematic reviews of Tauro-Obeticholic Acid-d5 (sodium) literature avoid selection bias?

  • Methodological Answer : Follow PRISMA-S guidelines for search strategy transparency. Use Boolean operators in databases (PubMed, SciFinder) with keywords: "deuterated bile acids," "FXR agonists," "isotope effect." Include grey literature and preprints while documenting exclusion criteria to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.